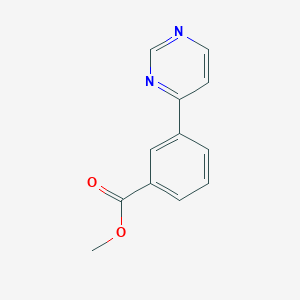
2-Methyl-5-phenylphenol
Vue d'ensemble
Description
2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylphenol can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.Applications De Recherche Scientifique
Environmental Science: Water Treatment
Application Summary
The use of “2-Methyl-5-phenylphenol” in environmental science primarily focuses on water treatment through heterogeneous electro-Fenton-like processes .
Methods of Application
This involves the degradation of pollutants using catalysts and electrocatalysts based on transition metals. The process follows a first-order kinetic model, with nickel showing a high degradation rate .
Results
The application achieved a 90.12% removal level of 2-phenylphenol and a total organic reduction near 70% within 2 hours .
Materials Science: Production Enhancements
Application Summary
In materials science, “2-Methyl-5-phenylphenol” is utilized to improve the production of plastics, adhesives, and coatings by enhancing their thermal stability and flame resistance .
Methods of Application
The compound is incorporated into materials to act as antioxidants, ultraviolet absorbers, and flame retardants .
Results
The addition of “2-Methyl-5-phenylphenol” derivatives has led to materials with improved properties suitable for various industrial applications .
Medical Research: Biological Activities
Application Summary
Medical research explores the potential biological activities of “2-Methyl-5-phenylphenol” derivatives, including anti-tumor and anti-inflammatory effects .
Methods of Application
These derivatives are synthesized and tested for their biological activities, potentially leading to new therapeutic agents .
Results
The synthesized compounds have shown promising results in activating human enzymes and regulating metabolic functions, which could be beneficial for treating cardiometabolic diseases .
Chemical Engineering: Synthesis Processes
Application Summary
In chemical engineering, “2-Methyl-5-phenylphenol” plays a role in the synthesis of complex compounds, utilizing catalysts like hydrogen bromide and boron tribromide .
Methods of Application
These catalysts facilitate demethylation reactions, which are crucial for the synthesis of m-aryloxy phenols .
Results
The application of these catalysts has led to the efficient synthesis of m-aryloxy phenols with functional groups that impart specific properties to the compounds .
Biotechnology: Metabolic Engineering
Application Summary
Biotechnology leverages “2-Methyl-5-phenylphenol” for metabolic engineering, aiming to produce complex secondary metabolites like vitamins and antibiotics .
Methods of Application
Microorganisms are engineered to utilize betaine, a derivative of “2-Methyl-5-phenylphenol”, as a methyl donor for biosynthesis .
Results
This engineering strategy has shown potential in improving the performance of microbial strains used in fermentation processes .
Pharmaceuticals: Drug Development
Application Summary
In the pharmaceutical industry, “2-Methyl-5-phenylphenol” derivatives are investigated for their ‘magic-methyl effect’, which can significantly impact drug properties .
Methods of Application
The derivatives are synthesized and incorporated into drug formulations to enhance biological activity, selectivity, and pharmacokinetic properties .
Results
The incorporation of methyl groups has led to variations in metabolic stability and induced conformational effects that improve drug efficacy .
This analysis provides a glimpse into the versatile applications of “2-Methyl-5-phenylphenol” across various scientific fields, highlighting its importance in research and industry.
Food Industry: Preservation and Flavoring
Application Summary
“2-Methyl-5-phenylphenol” is used in the food industry as a preservative and flavoring agent due to its antimicrobial properties .
Methods of Application
It is added to various food products to extend shelf life and enhance flavor profiles .
Results
The compound has been effective in preventing spoilage and maintaining the desired taste and aroma in food products .
Agriculture: Pesticide Formulation
Application Summary
In agriculture, “2-Methyl-5-phenylphenol” serves as an active ingredient in pesticide formulations to protect crops from fungal diseases .
Methods of Application
It is applied to crops either directly or as part of a compound mixture to combat plant pathogens .
Results
The use of this phenolic compound has resulted in improved crop yields and reduced loss due to pest infestation .
Cosmetic Industry: Product Stabilization
Application Summary
The cosmetic industry utilizes “2-Methyl-5-phenylphenol” for its antioxidant properties, stabilizing products and extending their usability .
Methods of Application
It is incorporated into creams, lotions, and other skincare products to prevent oxidation and degradation .
Results
Products containing this compound have shown increased stability against environmental factors, leading to longer shelf life .
Electronics: Material Synthesis
Application Summary
“2-Methyl-5-phenylphenol” is involved in the synthesis of materials used in electronic devices for its dielectric properties .
Methods of Application
The compound is used to create insulating layers and protective coatings in electronic components .
Results
Materials synthesized with “2-Methyl-5-phenylphenol” exhibit enhanced dielectric strength and thermal resistance, crucial for electronic device performance .
Textile Industry: Fabric Treatment
Application Summary
The textile industry applies “2-Methyl-5-phenylphenol” in fabric treatment processes to impart antimicrobial properties to textiles .
Methods of Application
Textiles are treated with solutions containing the compound to prevent microbial growth and odor formation .
Results
Treated fabrics demonstrate significant resistance to microbial colonization, improving hygiene and durability .
Energy Sector: Battery Technology
Application Summary
In the energy sector, “2-Methyl-5-phenylphenol” is researched for its potential use in advanced battery technology to improve performance .
Methods of Application
The compound is explored as an additive in battery electrolytes to enhance charge retention and stability .
Results
Preliminary studies indicate that batteries with “2-Methyl-5-phenylphenol” additives show improved charge cycles and energy efficiency .
These additional applications further illustrate the versatility of “2-Methyl-5-phenylphenol” in various industries, showcasing its broad utility in scientific and commercial fields.
Analytical Chemistry: Chromatographic Analysis
Application Summary
“2-Methyl-5-phenylphenol” is used in analytical chemistry as a standard in chromatographic analysis to identify and quantify phenolic compounds .
Methods of Application
It is used as a reference compound in gas chromatography and high-performance liquid chromatography (HPLC) for the calibration of equipment and the comparison of sample peaks .
Results
The use of “2-Methyl-5-phenylphenol” has enabled accurate quantification of phenolic compounds in various samples, contributing to the quality control in pharmaceutical and food industries .
Nanotechnology: Nanoparticle Synthesis
Application Summary
In nanotechnology, “2-Methyl-5-phenylphenol” is involved in the synthesis of nanoparticles, particularly metal-organic frameworks (MOFs), which have applications in gas storage and separation .
Methods of Application
The compound acts as an organic linker in the self-assembly process of MOFs, facilitating the formation of the nanoporous structure .
Results
MOFs synthesized with “2-Methyl-5-phenylphenol” have shown high surface areas and exceptional gas adsorption capacities, making them suitable for industrial applications .
Organic Synthesis: Building Block for Complex Molecules
Application Summary
“2-Methyl-5-phenylphenol” serves as a versatile building block in organic synthesis for constructing complex molecules, including natural products and pharmaceuticals .
Methods of Application
It undergoes various chemical reactions such as electrophilic aromatic substitutions and metal-catalyzed cross-coupling to form diverse molecular structures .
Results
The compound’s reactivity has led to the synthesis of a wide range of molecules with potential biological activities and industrial relevance .
Green Chemistry: Solvent Replacement
Application Summary
In the field of green chemistry, “2-Methyl-5-phenylphenol” derivatives are being explored as non-toxic replacements for common polar aprotic solvents .
Methods of Application
These derivatives are tested as solvents in various organic reactions to reduce the environmental impact of chemical processes .
Results
The use of “2-Methyl-5-phenylphenol” derivatives as solvents has shown promise in achieving cleaner and more sustainable chemical synthesis .
Petrochemical Industry: Corrosion Inhibition
Application Summary
“2-Methyl-5-phenylphenol” is researched for its corrosion inhibition properties in the petrochemical industry to protect metal surfaces .
Methods of Application
The compound is added to lubricants and coatings to prevent the corrosion of pipelines and storage tanks .
Results
Studies have indicated that “2-Methyl-5-phenylphenol” can significantly reduce the rate of metal corrosion, enhancing the longevity of industrial equipment .
Veterinary Medicine: Antimicrobial Treatments
Application Summary
In veterinary medicine, “2-Methyl-5-phenylphenol” is used for its antimicrobial properties in the treatment of animal diseases .
Methods of Application
It is formulated into medications and topical treatments to combat bacterial and fungal infections in animals .
Results
The application of “2-Methyl-5-phenylphenol” in veterinary treatments has been effective in improving animal health and preventing the spread of infections .
Propriétés
IUPAC Name |
2-methyl-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGYRYSLXORFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634697 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylphenol | |
CAS RN |
105902-32-7 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



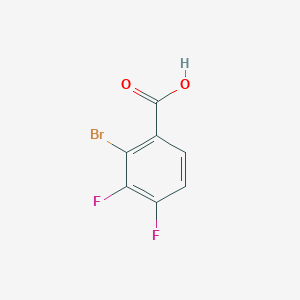
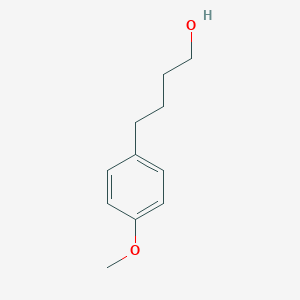
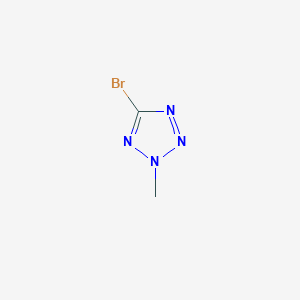
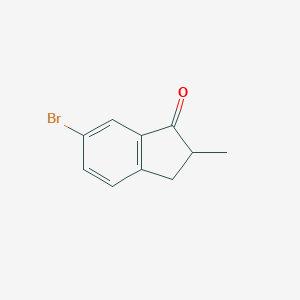
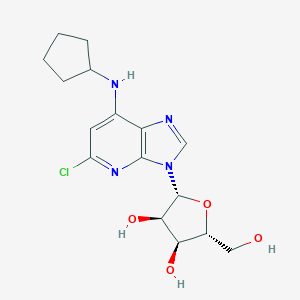
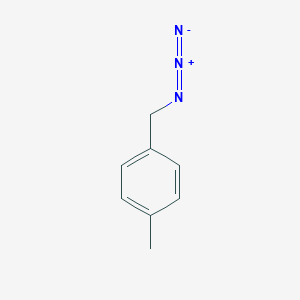
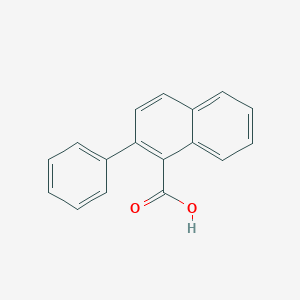
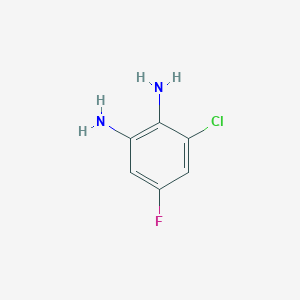
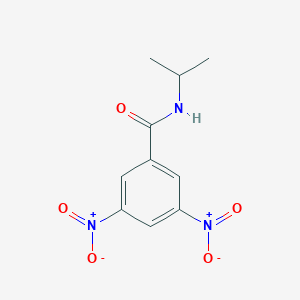
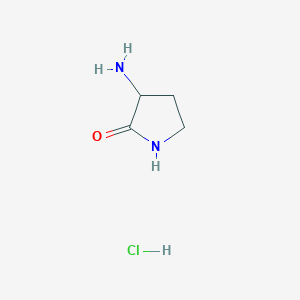
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
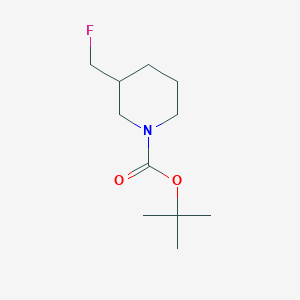
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
